molecular formula C15H19N3O2 B14813746 (E)-N-(4-(2-(1-cyclopropylethylidene)hydrazinecarbonyl)phenyl)propionamide

(E)-N-(4-(2-(1-cyclopropylethylidene)hydrazinecarbonyl)phenyl)propionamide

Cat. No.: B14813746
M. Wt: 273.33 g/mol
InChI Key: YNPQGCKZJPZABN-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(2-(1-Cyclopropylethylidene)hydrazinecarbonyl)phenyl)propionamide is a hydrazide derivative characterized by a propionamide group attached to a para-substituted phenyl ring. The phenyl ring is further functionalized with a hydrazinecarbonyl linker, terminating in an (E)-configured 1-cyclopropylethylidene moiety. The cyclopropane group introduces significant steric and electronic effects due to its strained three-membered ring structure, which may enhance binding affinity in biological systems or alter physicochemical properties compared to non-cyclopropane analogs .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-[(E)-1-cyclopropylethylideneamino]-4-(propanoylamino)benzamide

InChI

InChI=1S/C15H19N3O2/c1-3-14(19)16-13-8-6-12(7-9-13)15(20)18-17-10(2)11-4-5-11/h6-9,11H,3-5H2,1-2H3,(H,16,19)(H,18,20)/b17-10+

InChI Key

YNPQGCKZJPZABN-LICLKQGHSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2CC2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide involves multiple steps, starting with the preparation of the cyclopropylethylidene hydrazine intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride under controlled conditions to form the final product. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs.
  • Synthetic Yields : The analog in achieved an 87% yield via acid-catalyzed condensation, suggesting efficient synthesis for such hydrazides. The target compound may require optimized conditions due to steric hindrance from cyclopropane.

Crystallographic and Physicochemical Properties

  • Crystal Packing: The chlorophenyl analog exhibits a monoclinic lattice (space group P2₁/n) with four independent molecules per asymmetric unit. Stabilization occurs via N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π interactions. The cyclopropane in the target compound may introduce unique packing challenges or enhanced hydrophobicity.
  • Solubility : The indole-containing analog likely has moderate aqueous solubility due to its NH group, whereas the chlorophenyl analog’s solubility may be lower due to hydrophobic substituents. The cyclopropane in the target compound could further reduce solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.